molecular formula C43H86NO5.CH3O4S<br>C44H89NO9S B13820208 Distearoylethyl hydroxyethylmonium methosulfate CAS No. 32208-04-1

Distearoylethyl hydroxyethylmonium methosulfate

Cat. No.: B13820208
CAS No.: 32208-04-1
M. Wt: 808.2 g/mol
InChI Key: FPKBRMRMNGYJLA-UHFFFAOYSA-M
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Description

Distearoylethyl Hydroxyethylmonium Methosulfate (also known as Ammonyx) is a quaternary ammonium compound that serves as a high-efficacy cationic surfactant and conditioning agent, primarily valued in hair care research and development . Its core functions are as an antistatic agent and a hair conditioning agent, where it works by depositing a light, positively charged film onto the negatively charged surface of hair fibers . This action neutralizes static charge to reduce flyaways and frizz, while simultaneously smoothing the hair cuticle to significantly improve wet and dry combability, enhance softness, and increase shine . Its main research and application value lies in formulating 2-in-1 shampoos, hair conditioners, hair masks, detangling sprays, co-wash formulas, dyeing creams, and solid conditioning bars, where it provides excellent softness and manageability without a heavy, oily feel . A key technical advantage is its mild nature and low irritation potential, and its ability to remain stable and not precipitate when combined with most anionic surfactants, making it an ideal and cost-effective conditioning agent for a wide range of formulations . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal consumer use. Researchers should handle this material in accordance with all applicable laboratory safety regulations. Typical specifications include an active substance content of 90% ± 1, with a recommended dosage of 0.5% to 5.0% in shampoo formulations and 0.15% to 0.5% in hair treatment products .

Properties

CAS No.

32208-04-1

Molecular Formula

C43H86NO5.CH3O4S
C44H89NO9S

Molecular Weight

808.2 g/mol

IUPAC Name

2-hydroxyethyl-methyl-bis(2-octadecanoyloxyethyl)azanium;methyl sulfate

InChI

InChI=1S/C43H86NO5.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-42(46)48-40-37-44(3,36-39-45)38-41-49-43(47)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h45H,4-41H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

FPKBRMRMNGYJLA-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(CCO)CCOC(=O)CCCCCCCCCCCCCCCCC.COS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of distearoylethyl hydroxyethylmonium methosulfate typically involves the following key steps:

  • Esterification of Stearic Acid with 2-Hydroxyethylamine:

    • Octadecanoic acid (stearic acid) reacts with 2-hydroxyethylamine to form intermediate stearoyloxyethyl amine esters.
    • This reaction is generally catalyzed under controlled temperature and pH conditions to ensure selective ester bond formation.
  • Quaternization of the Amine Intermediate:

    • The intermediate amine is then quaternized by methylation, commonly using methyl sulfate salts.
    • This step introduces the quaternary ammonium center, essential for the compound's cationic surfactant properties.
  • Purification and Isolation:

    • The reaction mixture is purified to remove unreacted starting materials and byproducts.
    • Purification techniques include solvent extraction, crystallization, and filtration.
    • The final product is isolated as a yellow solid with a typical purity of about 65%.

This synthetic route is supported by the chemical identity and molecular structure data provided by Vulcan Chemicals and other industrial sources.

Reaction Scheme Summary

Step Reactants Reaction Conditions Product
1 Octadecanoic acid + 2-hydroxyethylamine Heating, controlled pH, catalyst (e.g., acid catalyst) Stearoyloxyethyl amine ester intermediate
2 Intermediate + methyl sulfate salt Quaternization at moderate temperature Distearoylethyl hydroxyethylmonium methyl sulfate
3 Crude product Purification (solvent extraction, crystallization) Purified this compound

Detailed Analysis of Preparation Parameters

Esterification Conditions

  • Temperature: Typically maintained between 120–180°C to promote ester bond formation without degrading reactants.
  • Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate esterification.
  • Molar Ratios: Stoichiometric excess of stearic acid or 2-hydroxyethylamine can be used to drive the reaction to completion.
  • Reaction Time: Varies from 4 to 12 hours depending on scale and catalyst efficiency.

Quaternization Conditions

  • Methylating Agent: Methyl sulfate salts (e.g., dimethyl sulfate) are preferred for introducing the methyl group to the tertiary amine.
  • Solvent: Polar aprotic solvents or water can be used depending on solubility.
  • Temperature: Moderate temperatures (50–80°C) to prevent decomposition.
  • Reaction Time: Typically 2–6 hours for complete quaternization.

Purification Techniques

Research Findings and Data Tables

Purity and Composition Analysis

Component Weight % Range Notes Source
This compound ~65% Main active compound
1-Tetradecanol (Impurity) 1–2.5% Hazardous impurity causing eye irritation
1-Hexadecanol (Non-hazardous) 25–50% Residual alcohol from synthesis
1-Octadecanol (Non-hazardous) 25–50% Residual alcohol from synthesis
C16-18 Alcohols (Additives) 35% Used as adjuvants or residuals

Physical and Chemical Properties

Property Value Method/Source
Appearance Yellow solid Visual inspection
Pour Point 55 °C ISO 3016
Boiling Point 802.35 °C (estimated) EPI Suite v4.11
Density (at 90 °C) 870 kg/m³ Manufacturer data
Vapor Pressure (25 °C) < 7.33 × 10^-21 kPa Estimated via Grain Method
Water Solubility < 1 × 10^-6 g/L Measured; very low due to hydrophobicity

Industrial and Cosmetic Formulation Context

Role in Hair Conditioners

  • The compound is often used in combination with other cationic surfactants such as palmitamidopropyltrimonium chloride.
  • Optimal ratios of esterquat (this compound) to other cationic agents range from 1:2 to 1:3 by weight.
  • Additional formulation components include glycerol (4–6 wt.%), cetylstearyl alcohol (3–8 wt.%), sodium citrate (0.001–0.08 wt.%), and lactate (0.6–0.8 wt.%).
  • The preparation is designed to be non-washing active and free of anionic surfactants, intended for rinse-off or leave-in hair conditioning products.

Stability and Compatibility

  • Stable up to 80°C, suitable for hot-process manufacturing.
  • Compatible with polyols, hydrolyzed proteins, plant extracts, UV filters, and antioxidants.
  • Exhibits good dispersibility in surfactant blends and emulsions.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Comments
Esterification Temp. 120–180 °C Controlled to avoid degradation
Quaternization Temp. 50–80 °C Moderate heat to complete reaction
Reaction Time (Ester.) 4–12 hours Dependent on catalyst and scale
Reaction Time (Quat.) 2–6 hours Ensures full quaternization
Purity ~65% Post-purification
Physical State Yellow solid Suitable for cosmetic formulations
Water Solubility < 1 × 10^-6 g/L Low solubility due to hydrophobic chains

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyethyl)methylbis[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce simpler amine compounds .

Scientific Research Applications

(2-Hydroxyethyl)methylbis[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulfate has a wide range of scientific research applications, including:

    Chemistry: Used as a surfactant in various chemical reactions to enhance reaction rates and product yields.

    Biology: Employed in cell culture studies to improve cell adhesion and growth.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.

Mechanism of Action

The mechanism of action of (2-Hydroxyethyl)methylbis[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulfate involves its interaction with negatively charged surfaces. The cationic nature of the compound allows it to bind effectively to these surfaces, reducing surface tension and enhancing the spreadability of liquids. This interaction is crucial in its applications as a surfactant and emulsifier.

Comparison with Similar Compounds

Structural and Functional Analogues

Esterquats (Sustainable Alternatives)

Esterquats are biodegradable cationic surfactants with ester bonds that hydrolyze into less toxic metabolites. Key analogues include:

Compound Name (INCI) Alkyl Chain/Counterion Key Properties Performance vs. DSEHEM
Dioleoylethyl Hydroxyethylmonium Methosulfate (VARISOFT® EQ 90) Oleoyl (C18 unsaturated) / methosulfate Cost-effective, comparable conditioning to BTAC, globally registered (CFDA) Similar conditioning; better oxidative stability due to unsaturated chains
Bis-(Isostearoyl/Oleoyl Isopropyl) Dimonium Methosulfate (VARISOFT® EQ 100) Branched isostearoyl/oleoyl / methosulfate Superior conditioning to Behentrimonium Chloride (BTAC), excellent emulsification Higher conditioning efficacy than DSEHEM
Distearoylethyl Dimonium Chloride (VARISOFT® EQ 65) Stearoyl (C18) / chloride Matches BTAC’s performance, COSMOS-certified, excellent emulsification Similar conditioning; chloride counterion enhances solubility

Structural Insights :

  • Chain Saturation : DSEHEM’s stearoyl chains (saturated) provide rigidity and film-forming properties, whereas unsaturated oleoyl chains (e.g., VARISOFT® EQ 90) enhance flexibility and oxidative stability .
Traditional Quaternary Ammonium Salts
Compound Name (INCI) Structure Key Properties Drawbacks vs. DSEHEM
Cetrimonium Chloride (CTAC) C16 alkyl / chloride Strong conditioning, widely used in hair care Poor biodegradability, higher aquatic toxicity
Behentrimonium Chloride (BTAC) C22 alkyl / chloride High substantivity for damaged hair Non-biodegradable, persistent in environment

Performance Comparison :

  • DSEHEM matches CTAC’s conditioning performance but with 75% biodegradability (OECD 301F test), contrasting CTAC’s <10% degradation .

Application-Specific Performance

  • Hair Conditioners : DSEHEM is used in Schwarzkopf’s Volume Boost Jelly Conditioner (4.6% concentration) for lightweight conditioning , while VARISOFT® EQ 65 is preferred in thick creams for emulsification .
  • Skin Care : DSEHEM in Nutri Revive Hair Mask reduces skin roughness and enhances texture , whereas Dioleoylethyl variants (EQ 90) suit oil-based formulations due to unsaturated chains .

Biological Activity

Distearoylethyl hydroxyethylmonium methosulfate (DHEMS) is a quaternary ammonium salt widely utilized in cosmetic and personal care products due to its surfactant and conditioning properties. This article explores its biological activity, including toxicity, biodegradability, and potential effects on human health and the environment.

  • Molecular Formula : C₄₃H₈₆NO₅·CH₃O₄S
  • Molecular Weight : 808.25 g/mol
  • Structure : DHEMS is characterized by long-chain fatty acids (C16-C18) esterified with hydroxyethyl groups, contributing to its amphiphilic nature, which is essential for its function as a surfactant in formulations.

Toxicological Profile

  • Genotoxicity : Previous assessments indicate that DHEMS is non-genotoxic , showing no mutagenic effects in bacterial and mammalian tests. This was confirmed through various studies including the bacterial reverse mutation test and in vitro chromosome aberration tests .
  • Acute Toxicity : DHEMS exhibits low acute toxicity with an LD50 greater than 2000 mg/kg body weight in both oral and dermal routes in rats. This suggests a favorable safety profile for cosmetic applications .
  • Repeated Dose Toxicity : In a 28-day study, the No Observed Adverse Effect Level (NOAEL) was established at 1000 mg/kg bw/day, indicating minimal adverse effects at this dosage .
  • Skin Sensitization : Results from sensitization studies are inconclusive; however, it has been reported as non-sensitizing in several tests including the Buehler test .

Environmental Impact

  • Biodegradability : DHEMS is readily biodegradable, decomposing into fatty acids and methyl-triethanol-ammonium ions (MTEA). The degradation process involves the cleavage of ester linkages, leading to lower environmental persistence .
  • Ecotoxicology : Studies on aquatic organisms show that DHEMS has low acute toxicity to fish and aquatic invertebrates. The ecotoxicological investigations reveal that it does not significantly inhibit algal growth or microbial activity at environmentally relevant concentrations .

Case Study 1: Human Health Concerns

Research has indicated potential concerns regarding neurotoxicity associated with quaternary ammonium compounds, including DHEMS. In vitro studies suggest possible neurotoxic effects; however, these findings require further investigation to establish clinical relevance .

Case Study 2: Cosmetic Formulations

DHEMS is often used in combination with other ingredients such as cetearyl alcohol to enhance conditioning properties in hair care products. Its efficacy as a conditioning agent has been documented in various formulations, demonstrating improved texture and manageability of hair .

Data Summary Table

Parameter Value/Description
Molecular FormulaC₄₃H₈₆NO₅·CH₃O₄S
Molecular Weight808.25 g/mol
LD50 (Oral/Dermal)>2000 mg/kg
NOAEL (28-day study)1000 mg/kg bw/day
BiodegradabilityReadily biodegradable
GenotoxicityNon-genotoxic
Skin SensitizationNon-sensitizing (inconclusive results)
Acute Toxicity to Aquatic LifeLow toxicity

Q & A

Q. What are the standard synthetic routes for producing DSEHMMS, and how can its purity be validated?

DSEHMMS is synthesized via quaternization reactions involving esterification of fatty acids (e.g., stearic acid) with hydroxyethylmethylamine, followed by methosulfate salt formation. Key steps include controlling reaction temperature (80–120°C) and stoichiometric ratios to optimize yield . Purity validation involves nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to quantify residual reactants and byproducts .

Q. What analytical techniques are recommended for characterizing DSEHMMS in surfactant formulations?

  • Critical Micelle Concentration (CMC): Measured via surface tension titration or conductivity assays to assess surfactant efficiency .
  • Thermal Stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate decomposition temperatures and phase transitions .
  • Ion Chromatography (IC): Quantifies methosulfate counterions and detects sulfate impurities .

Q. What is the primary functional role of DSEHMMS in cosmetic formulations?

DSEHMMS acts as a cationic surfactant and antistatic agent, forming positively charged micelles that adsorb onto negatively charged surfaces (e.g., hair or skin). This reduces static electricity and enhances conditioning by improving lipid film deposition .

Advanced Research Questions

Q. How does DSEHMMS’s antistatic efficacy compare to structurally similar quaternary ammonium compounds (e.g., CTAC or BTAC)?

Comparative studies using triboelectric charge measurements on keratin substrates show DSEHMMS reduces surface charge density by 40–60% versus BTAC, attributed to its ester-linked hydrophobic tails enhancing substrate adhesion . However, conflicting data exist on its performance under high humidity, requiring controlled environmental testing (25°C, 60% RH) to resolve discrepancies .

Q. What are the biodegradation pathways of DSEHMMS, and how can its environmental persistence be assessed?

DSEHMMS undergoes enzymatic hydrolysis via esterases in aquatic environments, yielding stearic acid, hydroxyethylmethylamine, and methosulfate. OECD 301F tests confirm >60% biodegradation within 28 days . Persistent metabolites (e.g., methosulfate) are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) .

Q. How do formulation variables (pH, ionic strength) influence DSEHMMS’s colloidal stability in multicomponent systems?

  • pH Effects: At pH < 4, protonation of the hydroxyethyl group reduces solubility, leading to precipitation. Zeta potential measurements and dynamic light scattering (DLS) monitor aggregation .
  • Ionic Strength: High NaCl concentrations (>0.5 M) compress the electrical double layer, increasing micelle size (confirmed via small-angle X-ray scattering, SAXS) .

Q. What experimental models are suitable for evaluating DSEHMMS’s dermal toxicity and irritation potential?

  • Reconstructed Human Epidermis (RhE): OECD 439-compliant assays using tissues like EpiDerm™ assess cytotoxicity via MTT reduction .
  • In Vitro Genotoxicity: Ames test (OECD 471) and micronucleus assays (OECD 487) screen for mutagenic potential .

Q. Can DSEHMMS degradation products (e.g., methosulfate) be detected in biological matrices, and what methods are optimal?

Solid-phase extraction (SPE) coupled with HPLC-MS/MS enables detection in urine or plasma at ng/mL levels. Deuterated internal standards (e.g., methosulfate-d3) correct for matrix effects .

Q. How do structural modifications (e.g., alkyl chain length) impact DSEHMMS’s emulsification properties in anhydrous systems?

Stearic acid (C18) chains provide superior emulsion stability versus shorter chains (C12–C16) in lipid-based formulations. Franz cell diffusion studies quantify active ingredient release rates .

Q. What computational approaches predict DSEHMMS’s interactions with biomacromolecules (e.g., keratin)?

Molecular dynamics (MD) simulations using CHARMM force fields model adsorption kinetics and binding energies. Experimental validation via quartz crystal microbalance with dissipation (QCM-D) measures mass deposition in real time .

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